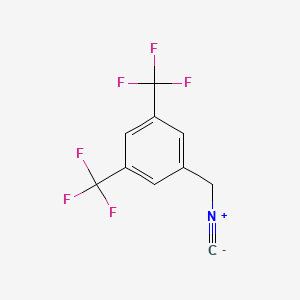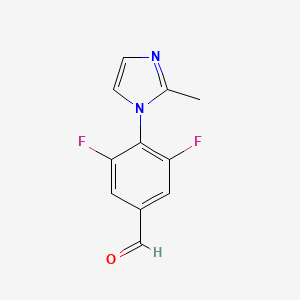
3,5-Difluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a 2-methyl-1H-imidazol-1-yl group at the 4 position The aldehyde group is attached to the benzene ring, making it a benzaldehyde derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, precise temperature control, and efficient mixing to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3,5-Difluoro-4-(2-methyl-1h-imidazol-1-yl)benzoic acid.
Reduction: 3,5-Difluoro-4-(2-methyl-1h-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Difluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function. Overall, the compound’s effects are mediated through a combination of non-covalent interactions and covalent modifications of its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the imidazole ring.
3,5-Difluoro-4-(2-methyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3,5-Difluoro-4-(2-methyl-1H-imidazol-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
3,5-Difluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde is unique due to the presence of both fluorine atoms and the 2-methyl-1H-imidazol-1-yl group, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C11H8F2N2O |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
3,5-difluoro-4-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H8F2N2O/c1-7-14-2-3-15(7)11-9(12)4-8(6-16)5-10(11)13/h2-6H,1H3 |
Clé InChI |
WBWTUNNBBMIYOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=C(C=C(C=C2F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


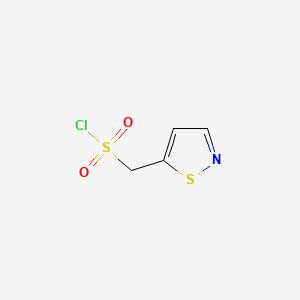
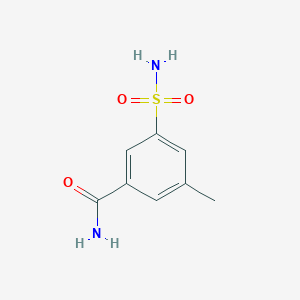

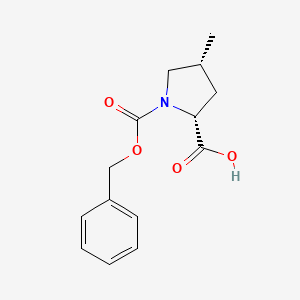

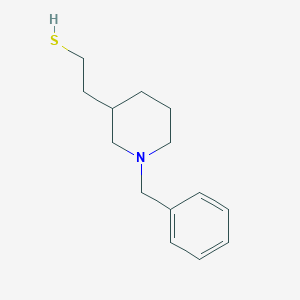
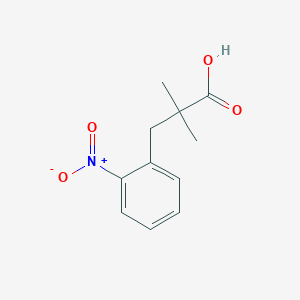

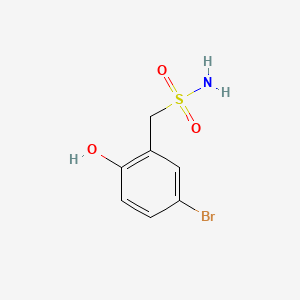
![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)

![Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)

